molecular formula C9H7N3 B6180485 6-ethynyl-1H-indazol-3-amine CAS No. 2648944-87-8

6-ethynyl-1H-indazol-3-amine

Cat. No.: B6180485
CAS No.: 2648944-87-8
M. Wt: 157.2
InChI Key:
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Description

6-ethynyl-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound It is part of the indazole family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethynyl-1H-indazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-ethynyl-1H-indazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The hydrogen atoms on the indazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

6-ethynyl-1H-indazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethynyl-1H-indazol-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation. The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1H-indazole-3-amine: Lacks the ethynyl group but shares the indazole core.

    6-methyl-1H-indazol-3-amine: Has a methyl group instead of an ethynyl group at the 6-position.

    6-phenyl-1H-indazol-3-amine: Contains a phenyl group at the 6-position.

Uniqueness

6-ethynyl-1H-indazol-3-amine is unique due to the presence of the ethynyl group, which can participate in additional chemical reactions and potentially enhance its biological activity compared to its analogs .

Properties

CAS No.

2648944-87-8

Molecular Formula

C9H7N3

Molecular Weight

157.2

Purity

95

Origin of Product

United States

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